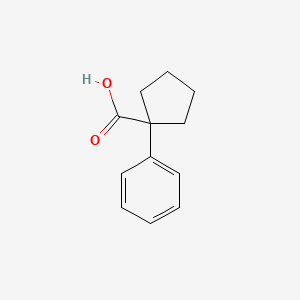

1-Phenylcyclopentanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19462. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPCYZLXNNRRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227811 | |

| Record name | 1-Phenylcyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-55-4 | |

| Record name | 1-Phenylcyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclopentanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylcyclopentanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylcyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclopentanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLCYCLOPENTANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R28U7T7UPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Anionic Architect: Deconstructing the Role of 1-Phenylcyclopentanecarboxylic Acid in Neuropharmacology

An In-depth Technical Guide on the Core Mechanism of Action and its Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclopentanecarboxylic acid, a seemingly simple aromatic carboxylic acid, holds a significant position not as a direct pharmacological agent, but as a crucial structural backbone for a class of neurologically active compounds. This technical guide delves into the core pharmacology of its most prominent derivatives, Carbetapentane and Caramiphen (B1668299), dissecting their mechanisms of action, receptor interactions, and the resultant physiological effects. While this compound itself does not exhibit a direct mechanism of action on common neurological targets, its structural motif enables its derivatives to engage with complex signaling pathways, including cholinergic, glutamatergic, and sigma receptor systems. This document provides a comprehensive overview of the current understanding of these mechanisms, supported by quantitative binding data, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades and experimental workflows.

This compound: A Precursor to Neuroactive Compounds

This compound is primarily recognized as a chemical intermediate in the synthesis of various pharmaceuticals.[1][2][3] Its intrinsic biological activity has not been a subject of extensive research, with its significance lying in its role as a foundational scaffold for more complex, pharmacologically active molecules. The two most notable derivatives that have been developed and studied for their therapeutic effects are Carbetapentane (also known as Pentoxyverine) and Caramiphen. This guide will, therefore, focus on the well-documented mechanisms of action of these two derivatives.

Carbetapentane (Pentoxyverine): A Dual-Action Antitussive

Carbetapentane is a non-opioid, centrally acting antitussive agent with a multifaceted mechanism of action that contributes to its efficacy in cough suppression.[4][5] Its pharmacological profile is characterized by its interaction with both sigma and muscarinic receptors.

Mechanism of Action

The primary mechanism of action of Carbetapentane is believed to be its agonist activity at the sigma-1 (σ1) receptor.[6][7] The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in the modulation of various ion channels and signaling pathways. In addition to its effects on the sigma-1 receptor, Carbetapentane also exhibits atropine-like anticholinergic properties by acting as a muscarinic receptor antagonist.[4][8] This dual action of sigma-1 agonism and muscarinic antagonism is thought to contribute to its antitussive and potential anticonvulsant and spasmolytic effects.[9]

Signaling Pathways

The signaling pathways modulated by Carbetapentane are complex and stem from its dual receptor interactions. As a sigma-1 receptor agonist, it can influence intracellular calcium signaling and modulate the activity of various ion channels, including voltage-gated potassium channels. Its antagonism of muscarinic receptors, particularly the M1, M3, and M5 subtypes, inhibits the Gq/11 signaling cascade, leading to a decrease in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequently reducing intracellular calcium release. Conversely, antagonism of M2 and M4 receptors would disinhibit adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

Caption: Dual signaling pathways of Carbetapentane.

Quantitative Data

The following table summarizes the binding affinities of Carbetapentane for its primary targets.

| Target | Ligand | Assay Type | Value | Reference |

| Sigma-1 Receptor | Carbetapentane | Radioligand Binding | Ki = 41 nM | [6] |

| Sigma-2 Receptor | Carbetapentane | Radioligand Binding | Ki = 894 nM | [6] |

Caramiphen: A Multi-Target Neuromodulator

Caramiphen is another derivative of this compound with a complex pharmacological profile. It is utilized as an anticholinergic agent for Parkinson's disease and also as an antitussive.[1][10] Its mechanism of action involves the modulation of cholinergic, glutamatergic, and GABAergic systems, as well as sigma receptors.

Mechanism of Action

Caramiphen's primary classification is as a muscarinic antagonist, which accounts for its anticholinergic effects.[11] Beyond this, it demonstrates significant activity as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[11][12] Furthermore, Caramiphen has been shown to facilitate GABAergic inhibition by positively modulating the GABAA receptor complex at lower concentrations.[12] The antitussive effects of Caramiphen are attributed to its action on the central cough center in the brainstem.[13] It also exhibits binding to the sigma-1 receptor.[10]

Signaling Pathways

Caramiphen's diverse receptor interactions lead to the modulation of multiple signaling pathways. As a muscarinic antagonist, it inhibits G-protein coupled signaling as described for Carbetapentane. Its antagonism of the NMDA receptor, an ionotropic glutamate (B1630785) receptor, directly blocks the influx of Ca2+ and Na+ into the neuron, thereby reducing neuronal excitability. The positive allosteric modulation of the GABAA receptor, a ligand-gated chloride channel, enhances the influx of Cl-, leading to hyperpolarization and reduced neuronal firing.

Caption: Multi-target mechanism of Caramiphen.

Quantitative Data

The following table summarizes the binding affinity of Caramiphen for the sigma-1 receptor.

| Target | Ligand | Assay Type | Value | Reference |

| Sigma-1 Receptor | Caramiphen | Radioligand Binding | IC50 = 25 nM | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological findings. Below are representative protocols for key experiments used to characterize the mechanisms of action of Carbetapentane and Caramiphen.

Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the sigma-1 receptor.

-

Materials:

-

Membrane preparation from guinea pig liver or cells expressing sigma-1 receptors.

-

[3H]-(+)-Pentazocine (radioligand).

-

Test compound (e.g., Carbetapentane).

-

Haloperidol (B65202) (for non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates, glass fiber filters, scintillation vials, and scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add assay buffer, [3H]-(+)-Pentazocine (at a concentration near its Kd), and either the test compound, vehicle (for total binding), or a high concentration of haloperidol (for non-specific binding).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound. The Ki can then be calculated using the Cheng-Prusoff equation.

-

NMDA Receptor Electrophysiology (Whole-Cell Patch-Clamp)

This protocol outlines the procedure for assessing the effect of a test compound on NMDA receptor-mediated currents in cultured neurons or brain slices.

-

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

-

External solution (containing physiological concentrations of ions, including Mg2+).

-

Internal solution (for the patch pipette, containing a Cs-based solution to block K+ channels).

-

NMDA and glycine (B1666218) (co-agonists).

-

Test compound (e.g., Caramiphen).

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

-

Procedure:

-

Prepare the cell culture or brain slice for recording.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Voltage-clamp the neuron at a holding potential (e.g., -60 mV).

-

Apply a solution containing NMDA and glycine to evoke an inward current.

-

After establishing a stable baseline response, co-apply the test compound with the agonists.

-

Measure the peak amplitude of the NMDA-evoked current in the presence and absence of the test compound.

-

Construct a concentration-response curve to determine the IC50 of the test compound.

-

Caption: Workflow for patch-clamp electrophysiology.

Conclusion

This compound serves as a vital molecular scaffold, giving rise to pharmacologically diverse molecules such as Carbetapentane and Caramiphen. These derivatives exert their therapeutic effects through complex interactions with multiple receptor systems, including sigma, muscarinic, NMDA, and GABAA receptors. Their polypharmacology underscores the intricate nature of neurological signaling and provides a basis for their clinical applications in cough suppression and the management of Parkinson's disease. A thorough understanding of their distinct yet overlapping mechanisms of action is paramount for the rational design of future therapeutics targeting these complex neurological pathways. The experimental protocols and data presented in this guide offer a foundational framework for researchers and drug development professionals to further explore and innovate in this area of neuropharmacology.

References

- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. Evidence for a central site of action for the antitussive effects of caramiphen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Peripheral antitussives affect temporal features of tracheobronchial coughing in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Landscape of 1-Phenylcyclopentanecarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1-phenylcyclopentanecarboxylic acid represent a versatile class of compounds with a diverse range of biological activities, positioning them as compelling scaffolds in modern drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological targets, and therapeutic potential of these molecules. From their well-established role as central nervous system agents to their emerging applications in oncology, this document consolidates key quantitative data, detailed experimental methodologies, and elucidates the underlying mechanisms of action through signaling pathway diagrams.

Core Biological Activities and Therapeutic Potential

The biological activities of this compound derivatives are predominantly centered around three key areas: antagonism of the N-methyl-D-aspartate (NMDA) receptor, modulation of the sigma-1 (σ1) receptor, and inhibition of cancer cell proliferation. These interactions confer a broad therapeutic potential, including anticonvulsant, antitussive, anti-ischemic, and anticancer effects.

NMDA Receptor Antagonism and Anticonvulsant Activity

A significant body of research has focused on the central nervous system effects of arylcycloalkylamines, a class of compounds that includes derivatives of this compound. These compounds are structurally related to phencyclidine (PCP), a well-known NMDA receptor antagonist. Contraction of the cyclohexane (B81311) ring in PCP analogs to a cyclopentane (B165970) ring is a recognized structural modification that can modulate activity. Many of these derivatives exhibit protective effects in the maximal electroshock (MES) seizure test, a preclinical model of generalized tonic-clonic seizures.[1]

Quantitative Data: Anticonvulsant Activity of PCP Analogs

| Compound | Animal Model | Administration Route | ED50 (mg/kg) | Reference |

| 1-Phenylcyclohexylamine (B1663984) (PCA) | Mouse | Intraperitoneal | 5-41 | [1] |

| Cyclopentane analog of PCA | Mouse | Intraperitoneal | Data suggests greater separation of motor toxicity and MES seizure potencies | [1] |

Sigma-1 Receptor Modulation

Derivatives of this compound have emerged as potent and selective ligands for the sigma-1 receptor, an intracellular chaperone protein implicated in a variety of cellular functions. Carbetapentane (B1213730) (2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate) is a prime example, binding with high affinity to sigma-1 sites. This interaction is believed to contribute to its antitussive, anticonvulsant, and spasmolytic properties.[2] Analogs of carbetapentane have been synthesized to optimize sigma-1 selectivity and reduce off-target effects, such as interactions with muscarinic receptors.[2]

Quantitative Data: Sigma-1 Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Reference |

| Carbetapentane (Pentoxyverine) | Sigma-1 | 41 | [3][4] |

| Carbetapentane (Pentoxyverine) | Sigma-2 | 894 | [3][4] |

| Carbetapentane (Pentoxyverine) | Guinea-pig brain membrane σ1 | 75 | [3][4] |

Antiproliferative and Anticancer Activity

Emerging research has highlighted the potential of small-ring phenyl-cycloalkane carboxamides as antiproliferative agents. While much of the initial work has focused on cyclopropane (B1198618) derivatives, the structural similarities suggest that this compound amides are promising candidates for anticancer drug development. Studies have shown that these types of compounds can effectively inhibit the proliferation of human myeloid leukemia (U937) cell lines.[5]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of this compound derivatives can be attributed to their interaction with distinct signaling pathways.

NMDA Receptor Antagonist Signaling Pathway

As NMDA receptor antagonists, these compounds block the ion channel of the receptor, preventing the influx of Ca2+ in response to glutamate (B1630785) binding.[6][7][8] This action modulates neuronal excitability and can prevent excitotoxicity.[6] The downstream consequences of NMDA receptor blockade are complex and can lead to the activation of other signaling cascades, including the mTOR pathway, which is implicated in the antidepressant effects of some NMDA receptor antagonists.[9]

References

- 1. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold of 1-Phenylcyclopentanecarboxylic Acid: An In-depth Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylcyclopentanecarboxylic acid core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, enabling targeted interactions with various biological macromolecules. This technical guide delves into the synthesis, structure-activity relationships (SAR), and experimental evaluation of this compound analogs, with a focus on their activity as sigma receptor modulators, voltage-gated sodium channel (NaV1.7) inhibitors, and N-methyl-D-aspartate (NMDA) receptor antagonists.

Synthesis of the this compound Core

A common and efficient method for the synthesis of the this compound scaffold involves a two-step process starting from phenylacetonitrile (B145931).[1] The initial step is the alkylation of phenylacetonitrile with 1,4-dibromobutane, often facilitated by a phase transfer catalyst to improve reaction rates and yields. The resulting 1-phenylcyclopentanecarbonitrile (B1345207) is then subjected to hydrolysis to yield the final carboxylic acid.[1]

This compound Analogs as Sigma Receptor Ligands

A significant area of research for this compound derivatives has been in the development of selective sigma receptor ligands. The sigma-1 receptor, in particular, is a promising target for therapeutic intervention in a range of central nervous system (CNS) disorders. Carbetapentane (B1213730) (2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate) is a well-known derivative with high affinity for sigma sites.[2]

Structure-Activity Relationship (SAR) at Sigma Receptors

Systematic modification of the carbetapentane structure has revealed key determinants for sigma-1 receptor affinity and selectivity. A study by Calderon et al. (1994) explored modifications of the phenyl ring, the cyclopentyl ring, the carboxylate function, and the N,N-diethyl substituent.[2] The key findings from this study are summarized in the table below.

| Compound | R | X | Y | Ki (nM) σ1 | Ki (nM) σ2 | Selectivity (σ2/σ1) |

| 1 | H | O | N(CH2CH3)2 | 2.8 ± 0.3 | 110 ± 10 | 39 |

| 2 | 4-Cl | O | N(CH2CH3)2 | 3.5 ± 0.4 | 150 ± 20 | 43 |

| 3 | 4-OCH3 | O | N(CH2CH3)2 | 10 ± 1 | 450 ± 50 | 45 |

| 4 | H | NH | N(CH2CH3)2 | 1.8 ± 0.2 | 120 ± 10 | 67 |

| 5 | H | O | Piperidino | 2.2 ± 0.3 | 90 ± 8 | 41 |

| 6 | H | O | Morpholino | 5.6 ± 0.6 | 300 ± 30 | 54 |

| 7 | H (cyclobutyl) | O | N(CH2CH3)2 | 4.1 ± 0.5 | 200 ± 20 | 49 |

| 8 | H (cyclohexyl) | O | N(CH2CH3)2 | 3.2 ± 0.4 | 130 ± 15 | 41 |

Data extracted from Calderon et al., J. Med. Chem. 1994, 37, 15, 2285-2291.[2]

The SAR study revealed that:

-

Phenyl Ring Substitution: Small electron-withdrawing or donating groups at the 4-position of the phenyl ring are well-tolerated.

-

Carboxylate Modification: Replacement of the ester oxygen with a nitrogen (amide) can enhance sigma-1 affinity and selectivity.

-

Cycloalkane Ring Size: Varying the cycloalkane ring size from cyclobutyl to cyclohexyl does not dramatically alter affinity.

-

Amine Substituent: The nature of the terminal amine plays a crucial role in determining affinity and selectivity.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

The following is a representative protocol for determining the binding affinity of test compounds at the sigma-1 receptor.

Materials:

-

Membrane Preparation: Guinea pig brain membranes expressing sigma-1 receptors.

-

Radioligand: [³H]-(+)-Pentazocine (a selective sigma-1 receptor ligand).

-

Non-specific Binding Ligand: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Serial dilutions of this compound analogs.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter and Cocktail.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of the test compound or vehicle. For determining non-specific binding, add a high concentration of haloperidol.

-

Equilibration: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Phenylcyclopentanecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the spectroscopic properties of 1-phenylcyclopentanecarboxylic acid, an important intermediate in the synthesis of various pharmaceuticals. The data herein is intended to aid in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following sections provide key spectroscopic data for this compound (CAS: 77-55-4, Molecular Formula: C₁₂H₁₄O₂). The data has been compiled from various spectral databases and literature sources.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum for this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| 7.39 - 7.24 | Multiplet | 5H | Aromatic Protons (C₆H₅-) |

| 2.65 | Multiplet | 2H | Cyclopentyl Protons (α to Phenyl) |

| 1.91 | Multiplet | 4H | Cyclopentyl Protons |

| 1.73 | Multiplet | 2H | Cyclopentyl Protons (β to Phenyl) |

Note: The carboxylic acid proton signal is often broad and its chemical shift can be concentration-dependent. It may also undergo D₂O exchange.

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| 175 - 185 | Carboxylic Acid Carbon (-C OOH) |

| 140 - 145 | Quaternary Aromatic Carbon (C -Ar) |

| 125 - 130 | Aromatic Carbons (-C H) |

| 50 - 60 | Quaternary Cyclopentyl Carbon (C -Ph) |

| 35 - 45 | Cyclopentyl Carbons (-C H₂) |

| 20 - 30 | Cyclopentyl Carbons (-C H₂) |

Infrared (IR) Spectroscopy

The FT-IR spectrum highlights the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 3000 - 2850 | Medium | C-H Stretch | Aliphatic |

| 1760 - 1690 | Strong | C=O Stretch | Carboxylic Acid |

| 1600 - 1450 | Medium to Weak | C=C Stretch | Aromatic Ring |

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid |

| 950 - 910 | Medium, Broad | O-H Bend | Carboxylic Acid |

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The data presented was obtained by electron ionization (EI) at 75 eV.

| m/z | Relative Intensity (%) | Assignment |

| 190 | 16.8 | [M]⁺ (Molecular Ion) |

| 145 | 100.0 | [M - COOH]⁺ (Base Peak) |

| 117 | 4.7 | [C₉H₉]⁺ |

| 115 | 7.2 | [C₉H₇]⁺ |

| 103 | 7.1 | [C₈H₇]⁺ |

| 91 | 61.0 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 5.2 | [C₆H₅]⁺ (Phenyl ion) |

| 67 | 12.7 | [C₅H₇]⁺ |

The fragmentation is characterized by the loss of the carboxylic acid group (45 Da) to form the stable benzylic carbocation at m/z 145, which is the base peak. The peak at m/z 91 corresponds to the tropylium (B1234903) ion, a common fragment for compounds containing a benzyl (B1604629) group.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: The data is typically acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon, a larger number of scans and a longer relaxation delay (2-5 seconds) are required.

-

Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

FT-IR Spectroscopy Protocol (ATR)

-

Instrument: A Bruker Tensor 27 FT-IR or equivalent is commonly used.

-

Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface using the pressure clamp.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The sample is vaporized and separated on a capillary column (e.g., a DB-5 or equivalent). A typical temperature program might start at 50°C and ramp up to 250°C to ensure elution.

-

MS Analysis: As compounds elute from the GC column, they enter the MS source where they are ionized by a 70 eV electron beam. The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

-

Data Interpretation: The total ion chromatogram (TIC) shows the separation of components over time, while the mass spectrum for the peak corresponding to this compound provides the fragmentation pattern.

Visualization of Synthetic Pathway

This compound is commonly synthesized via a two-step process involving the alkylation of phenylacetonitrile (B145931) followed by hydrolysis of the resulting nitrile intermediate.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to 1-Phenylcyclopentanecarboxylic Acid: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclopentanecarboxylic acid is a chemical compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[1] Its structural framework is present in a variety of therapeutic agents, making the development of efficient synthetic pathways a significant focus of chemical research.[1] This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and analysis. The compound is notably used as an intermediate in the production of cough medicines like kemefene and kebiqing.[2][3]

Chemical Structure and Identification

The fundamental structure of this compound consists of a cyclopentane (B165970) ring and a phenyl group attached to the same carbon atom, which also bears a carboxylic acid group.

-

IUPAC Name: 1-phenylcyclopentane-1-carboxylic acid[4]

-

CAS Number: 77-55-4[4]

-

SMILES: C1CCC(C1)(C2=CC=CC=C2)C(=O)O[4]

-

InChI: InChI=1S/C12H14O2/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14)[4]

-

InChIKey: RHPCYZLXNNRRMB-UHFFFAOYSA-N[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 190.24 g/mol | [2][4] |

| Melting Point | 159-161 °C | [2][5] |

| Boiling Point | 285.75°C (rough estimate) | [3] |

| Density | 1.0486 (rough estimate) | [2][3] |

| LogP | 2.88 | [6] |

| Appearance | White to off-white powder | [7] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from phenylacetonitrile (B145931).[1][8] This process includes the alkylation of phenylacetonitrile followed by the hydrolysis of the resulting nitrile.[1]

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile (B1345207) via Phase Transfer Catalysis [1]

This initial step involves the formation of 1-phenylcyclopentanecarbonitrile through the alkylation of phenylacetonitrile with 1,4-dibromobutane.[1] The use of a phase transfer catalyst is often employed to improve reaction yields and rates.[1]

-

Materials:

-

Phenylacetonitrile (11.7 g, 0.1 mol)

-

1,4-dibromobutane (21.6 g, 0.1 mol)

-

50% aqueous sodium hydroxide (B78521) solution (40 mL)

-

Benzyltriethylammonium chloride (1.14 g, 5 mmol)

-

Benzene (B151609) (50 mL)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A mixture of phenylacetonitrile, 1,4-dibromobutane, 50% aqueous sodium hydroxide solution, and benzyltriethylammonium chloride in benzene is prepared.[1]

-

The mixture is stirred vigorously at a temperature of 40-45°C for 2 hours.[1]

-

After the reaction period, the mixture is cooled to room temperature.[1]

-

The organic layer is separated, washed with water, and then dried over anhydrous magnesium sulfate.[1]

-

The solvent is removed by concentration under reduced pressure.[1]

-

The crude product is purified by vacuum distillation to yield 1-phenylcyclopentanecarbonitrile.[1]

-

Step 2: Hydrolysis of 1-Phenylcyclopentanecarbonitrile [1]

The 1-phenylcyclopentanecarbonitrile synthesized in the previous step is then hydrolyzed to produce the final product, this compound.[1]

-

Materials:

-

1-Phenylcyclopentanecarbonitrile

-

Acidic medium (e.g., concentrated hydrochloric acid)

-

-

Procedure:

Analytical Characterization

The structure and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are valuable for elucidating the chemical structure.[9][10] The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the cyclopentane ring.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.[4]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation patterns.[4]

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Biological and Pharmaceutical Relevance

This compound and its derivatives are of significant interest in medicinal chemistry. Esters of this acid with aminoalcohols have been shown to possess antispasmodic and antitussive properties.[8] This highlights its role as a key building block in the development of new therapeutic agents.[11] The rigid conformational structure imparted by the cyclopentane ring can be advantageous in designing molecules with specific biological activities.

Safety and Handling

This compound is classified as an irritant.[4] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Therefore, appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[4][5] Standard laboratory safety procedures should be followed to minimize exposure.

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C12H14O2 | CID 66167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Phenyl-1-cyclopentanecarboxylic acid 98 77-55-4 [sigmaaldrich.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

- 9. This compound(77-55-4) 1H NMR spectrum [chemicalbook.com]

- 10. Cyclopentanecarboxylic acid(3400-45-1) 1H NMR [m.chemicalbook.com]

- 11. 1-Phenylcyclopentanecarboxylic acid_TargetMol [targetmol.com]

The Discovery and History of 1-Phenylcyclopentanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclopentanecarboxylic acid is a pivotal molecule in medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmaceuticals. This technical guide provides an in-depth exploration of its discovery, historical synthetic routes, and physicochemical properties. Detailed experimental protocols for its synthesis are presented, alongside a comprehensive summary of its quantitative data. Furthermore, this guide elucidates the signaling pathways of its prominent derivatives, Carbetapentane (Pentoxyverine) and Caramiphen, offering insights into their mechanisms of action.

Introduction

This compound, with the chemical formula C₁₂H₁₄O₂, is a white crystalline solid. Its structural motif is a cornerstone in the development of several therapeutic agents, making it a compound of significant interest to the pharmaceutical industry.[1][2] Notably, it is a key precursor to the antitussive and anticonvulsant agent Carbetapentane (also known as Pentoxyverine) and the anticholinergic drug Caramiphen, which has been used in the management of Parkinson's disease.[2] The unique arrangement of a phenyl group and a carboxylic acid on a cyclopentane (B165970) ring imparts specific chemical and biological properties that are leveraged in drug design.

Discovery and History

While the precise first synthesis of this compound is not definitively documented in readily available literature, its preparation is rooted in established organic chemistry principles. The most widely recognized and historically significant method for its synthesis involves the alkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627), followed by the hydrolysis of the resulting nitrile. This synthetic strategy is a variation of cyanation reactions that have been explored since the early 20th century, such as the Rosenmund–von Braun reaction for preparing aryl nitriles.[3][4] The reaction of tertiary amines with cyanogen (B1215507) bromide, known as the von Braun reaction, further highlights the historical context of manipulating alkyl and aryl groups around a nitrile.[5][6][7] A French patent filed in 1978 details a method for its preparation, indicating its industrial relevance by that time.[8]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₂ | [9] |

| Molecular Weight | 190.24 g/mol | [9] |

| Melting Point | 159-161 °C | |

| Appearance | White crystalline solid | |

| CAS Number | 77-55-4 | [2][10] |

| IUPAC Name | 1-phenylcyclopentane-1-carboxylic acid | [9] |

| SMILES | OC(=O)C1(CCCC1)c2ccccc2 | |

| InChI | 1S/C12H14O2/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) |

Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process involving the formation of an intermediate, 1-phenylcyclopentanecarbonitrile, followed by its hydrolysis.

Synthesis of 1-Phenylcyclopentanecarbonitrile

This step involves the alkylation of phenylacetonitrile with 1,4-dibromobutane. The reaction is typically carried out in the presence of a strong base and a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.

Materials:

-

Phenylacetonitrile

-

1,4-Dibromobutane

-

50% aqueous Sodium Hydroxide (B78521) (NaOH) solution

-

Benzyltriethylammonium chloride (Phase-transfer catalyst)

-

Benzene (B151609) (or another suitable organic solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of phenylacetonitrile (11.7 g, 0.1 mol), 1,4-dibromobutane (21.6 g, 0.1 mol), 50% aqueous sodium hydroxide solution (40 mL), and benzyltriethylammonium chloride (1.14 g, 5 mmol) in benzene (50 mL) is prepared.[1]

-

The mixture is stirred vigorously at a temperature of 40-45°C for 2 hours.[1]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The organic layer is separated, washed with water, and then dried over anhydrous magnesium sulfate.[1]

-

The solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 1-phenylcyclopentanecarbonitrile.[1]

Hydrolysis of 1-Phenylcyclopentanecarbonitrile

The nitrile intermediate is then hydrolyzed to the carboxylic acid. This is typically achieved under acidic or basic conditions at elevated temperatures.

Materials:

-

1-Phenylcyclopentanecarbonitrile

-

Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution

-

Water

Procedure (Acidic Hydrolysis):

-

1-Phenylcyclopentanecarbonitrile is heated in an acidic medium, such as concentrated hydrochloric acid.[8]

-

The reaction is typically carried out at a temperature of ≥120°C.[8]

-

After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water.

-

The solid product is collected by filtration, washed with water until neutral, and then dried to yield this compound.

Signaling Pathways of Key Derivatives

The therapeutic effects of drugs derived from this compound are mediated through their interaction with specific signaling pathways.

Carbetapentane (Pentoxyverine) and the Sigma-1 Receptor Pathway

Carbetapentane is an agonist of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum (ER).[11][12][13][14] The activation of the sigma-1 receptor by agonists like Carbetapentane modulates intracellular calcium signaling and interacts with various ion channels and receptors.[15][16][17]

Caption: Carbetapentane activates the Sigma-1 receptor, modulating calcium signaling.

Caramiphen and the Cholinergic Antagonism Pathway

Caramiphen functions as a cholinergic antagonist, meaning it blocks the action of acetylcholine (B1216132) at its receptors.[18][19][20] This is particularly relevant at muscarinic acetylcholine receptors, which are G-protein coupled receptors.[21] By competitively inhibiting acetylcholine binding, Caramiphen disrupts the normal signaling cascade.[19][20]

Caption: Caramiphen competitively blocks acetylcholine at muscarinic receptors.

Conclusion

This compound remains a compound of high importance in the field of medicinal chemistry. Its straightforward and scalable synthesis has made it a valuable building block for a range of pharmaceuticals. The continued study of its derivatives and their interactions with biological targets, such as the sigma-1 and cholinergic receptors, will likely lead to the development of new and improved therapeutic agents. This guide has provided a comprehensive overview of the discovery, synthesis, and application of this foundational molecule, intended to serve as a valuable resource for researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-Phenyl-1-cyclopentanecarboxylic acid [sarex.com]

- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 5. von Braun reaction - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. von Braun Reaction - Chempedia - LookChem [lookchem.com]

- 8. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

- 9. This compound | C12H14O2 | CID 66167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 77-55-4 [chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Carbetapentane | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. medkoo.com [medkoo.com]

- 14. Carbetapentane | C20H31NO3 | CID 2562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. Cholinergic Antagonists and Behavioral Disturbances in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Theoretical Studies of 1-Phenylcyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclopentanecarboxylic acid (1-PCPCA) is a carbocyclic aromatic acid with a molecular formula of C₁₂H₁₄O₂. Its structure, featuring a phenyl group and a carboxylic acid moiety attached to the same carbon of a cyclopentane (B165970) ring, makes it a molecule of interest in medicinal chemistry and materials science. As a derivative of cyclopentane, it possesses a non-planar, puckered ring system, which imparts specific conformational properties. The presence of the aromatic ring and the acidic functional group suggests potential for various intermolecular interactions and biological activities.

Theoretical studies on 1-PCPCA are crucial for understanding its structural, electronic, and spectroscopic properties, which in turn can inform its potential applications. Computational chemistry methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the molecular geometry, vibrational modes, electronic transitions, and reactivity of this compound. This technical guide provides a comprehensive overview of the theoretical investigations on 1-PCPCA, supported by experimental data and detailed protocols.

Molecular Structure and Geometry

The molecular structure of 1-PCPCA has been optimized using DFT calculations, typically with the B3LYP functional and the 6-311++G(d,p) basis set. These studies provide insights into bond lengths, bond angles, and dihedral angles.

Table 1: Selected Calculated and Experimental Geometric Parameters of this compound

| Parameter | Bond/Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental |

| Bond Lengths (Å) | |||

| C=O | 1.214 | - | |

| C-O | 1.358 | - | |

| O-H | 0.971 | - | |

| C-C (Carboxyl) | 1.512 | - | |

| C-C (Ring-Phenyl) | 1.523 | - | |

| Bond Angles (°) | |||

| O=C-O | 122.5 | - | |

| C-C-O | 114.8 | - | |

| C-C-C (Ring) | ~104-106 | - | |

| Dihedral Angles (°) | |||

| O=C-O-H | 180.0 (approx.) | - |

Spectroscopic Analysis: A Comparison of Theoretical and Experimental Data

Spectroscopic techniques are pivotal in characterizing 1-PCPCA. Theoretical calculations of vibrational and electronic spectra provide a basis for the assignment of experimental data.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational modes of 1-PCPCA have been calculated using DFT and compared with experimental FT-IR and FT-Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model.

Table 2: Comparison of Major Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) | Assignment |

| 3061 | 3060 | 3065 | Aromatic C-H stretch |

| 2955 | 2958 | 2960 | Aliphatic C-H stretch |

| 1688 | 1685 | 1705 | C=O stretch (Carboxylic acid dimer) |

| 1603 | 1605 | 1608 | C=C stretch (Aromatic) |

| 1447 | 1448 | 1450 | CH₂ scissoring |

| 1298 | - | 1300 | C-O stretch / O-H in-plane bend |

| 935 | - | 940 | O-H out-of-plane bend (Dimer) |

NMR Spectroscopy

¹H and ¹³C NMR chemical shifts have been calculated using the Gauge-Including Atomic Orbital (GIAO) method and show good correlation with experimental data.

Table 3: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental ¹H | Calculated ¹H | Experimental ¹³C | Calculated ¹³C |

| Carboxyl H | 12.10 | 11.95 | - | - |

| Phenyl H (ortho) | 7.35 | 7.30 | 128.5 | 128.0 |

| Phenyl H (meta) | 7.28 | 7.25 | 127.8 | 127.5 |

| Phenyl H (para) | 7.20 | 7.18 | 127.2 | 127.0 |

| Cyclopentyl H (α) | 2.55 | 2.50 | 55.0 | 54.5 |

| Cyclopentyl H (β) | 1.85 | 1.80 | 26.0 | 25.5 |

| Cyclopentyl H (γ) | 1.70 | 1.65 | 35.0 | 34.5 |

| Carboxyl C | - | - | 182.0 | 181.5 |

| Phenyl C (ipso) | - | - | 142.0 | 141.5 |

UV-Vis Spectroscopy and Frontier Molecular Orbitals

The electronic properties, including the HOMO-LUMO energy gap, have been investigated using Time-Dependent DFT (TD-DFT). The calculated electronic transitions correspond to the absorption maxima observed in the experimental UV-Vis spectrum.

-

Experimental λ_max: ~260 nm

-

Calculated λ_max: ~258 nm (Calculated using TD-DFT)

The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.

This relatively large energy gap suggests that 1-PCPCA is a stable molecule.

Quantum Chemical Descriptors and Reactivity Analysis

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular interactions and charge delocalization. For 1-PCPCA, significant interactions are observed between the lone pairs of the carbonyl oxygen and the adjacent C-C and C-O antibonding orbitals, indicating electron delocalization within the carboxylic acid group.

Molecular Electrostatic Potential (MEP)

The MEP map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For 1-PCPCA, the most negative potential (red region) is located around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. The most positive potential (blue region) is on the carboxylic hydrogen, highlighting its acidic nature.

Fukui Function Analysis

Fukui functions are used to identify the most reactive sites in a molecule. The analysis indicates that the carbonyl oxygen is the most probable site for electrophilic attack, while the carbon atom of the carbonyl group is susceptible to nucleophilic attack.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is employed to visualize and quantify intermolecular interactions in the crystalline state. For 1-PCPCA, H...H, C...H, and O...H contacts are the most significant, indicating the importance of van der Waals forces and hydrogen bonding in the crystal packing.

Potential Applications in Drug Development

Theoretical studies have explored the potential of 1-PCPCA as a pharmacologically active compound. Molecular docking simulations have been performed to investigate its binding affinity with various protein targets.

Molecular Docking Studies

Molecular docking studies have suggested that 1-PCPCA may act as an inhibitor for certain enzymes. For instance, it has shown potential binding affinity to proteins involved in steroidogenesis, suggesting a possible role in modulating steroid hormone production. The binding is typically characterized by hydrogen bonding between the carboxylic acid group of 1-PCPCA and amino acid residues in the active site of the protein, as well as hydrophobic interactions involving the phenyl and cyclopentyl rings.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of 1-PCPCA involves a two-step process:

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile [2]

This step involves the alkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627) using a phase-transfer catalyst.

-

Reactants: Phenylacetonitrile, 1,4-dibromobutane, 50% aqueous sodium hydroxide, benzyltriethylammonium chloride (phase-transfer catalyst).

-

Solvent: Benzene or toluene.

-

Procedure: A mixture of phenylacetonitrile, 1,4-dibromobutane, aqueous NaOH, and the phase-transfer catalyst in the solvent is stirred vigorously at a slightly elevated temperature (e.g., 40-50 °C) for several hours. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.

-

Yield: Typically 80-90%.

Step 2: Hydrolysis of 1-Phenylcyclopentanecarbonitrile [3]

The nitrile is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Reactants: 1-Phenylcyclopentanecarbonitrile, concentrated hydrochloric acid or a solution of sodium hydroxide.

-

Procedure (Acid Hydrolysis): The nitrile is refluxed with concentrated hydrochloric acid for several hours. Upon cooling, the carboxylic acid precipitates and can be collected by filtration.

-

Procedure (Base Hydrolysis): The nitrile is refluxed with an aqueous or alcoholic solution of sodium hydroxide. The resulting carboxylate salt is then acidified to precipitate the carboxylic acid.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695)/water).

-

Yield: Typically high.

Spectroscopic Characterization Protocols

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using the KBr pellet technique. A small amount of the sample is ground with dry KBr and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a laser source (e.g., Nd:YAG laser at 1064 nm) on a powdered sample.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.[4][5][6]

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol or methanol) using a double-beam spectrophotometer, typically in the range of 200-400 nm.[7][8][9]

Mandatory Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Logical Relationship of Theoretical Analyses

Caption: Interrelation of theoretical methods for studying 1-PCPCA.

Conclusion

The theoretical studies on this compound, primarily utilizing Density Functional Theory, have provided a detailed understanding of its structural, spectroscopic, and electronic properties. These computational investigations are in good agreement with experimental findings and offer valuable insights into the molecule's reactivity and potential for intermolecular interactions. The combined theoretical and experimental data suggest that 1-PCPCA is a stable molecule with specific reactive sites, making it a promising candidate for further investigation in drug design and materials science. The detailed protocols provided herein serve as a practical guide for researchers interested in the synthesis and characterization of this and related compounds. The continued application of computational methods will undoubtedly play a crucial role in unlocking the full potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

- 4. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 5. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 6. benchchem.com [benchchem.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. ishigirl.tripod.com [ishigirl.tripod.com]

- 9. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

1-Phenylcyclopentanecarboxylic Acid: A Key Precursor in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclopentanecarboxylic acid is a versatile organic compound characterized by a cyclopentane (B165970) ring attached to both a phenyl group and a carboxylic acid functional group.[1] This unique structural arrangement makes it a valuable intermediate in the synthesis of a wide array of pharmaceuticals and other biologically active molecules.[1][2] Its derivatives have shown promise in various therapeutic areas, including as anti-inflammatory, analgesic, and anti-cancer agents.[1] This guide provides a comprehensive overview of this compound, focusing on its synthesis, its role as a precursor, and the biological activities of its derivatives.

Synthesis of this compound

A common and effective method for synthesizing this compound is through the alkylation of phenylacetonitrile (B145931) followed by hydrolysis.[2][3] This two-step process is widely used due to its efficiency and good yields.[3]

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile (B1345207)

The initial step involves the reaction of phenylacetonitrile with 1,4-dibromobutane (B41627).[2] This reaction is often carried out using phase transfer catalysis, which significantly improves reaction rates and yields.[2]

Step 2: Hydrolysis of 1-Phenylcyclopentanecarbonitrile

The 1-phenylcyclopentanecarbonitrile intermediate is then hydrolyzed in an acidic medium at a temperature of 120°C or higher to produce this compound.[3]

Below is a workflow diagram illustrating this synthetic route.

Caption: Synthetic workflow for this compound.

Role as a Precursor in Drug Synthesis

This compound serves as a crucial starting material for several medicinally important compounds. Its esters with amino alcohols are known to possess antispasmodic and antitussive properties.[3]

Caramiphen and Pentoxyverine (Carbetapentane)

Two notable drugs synthesized from this precursor are Caramiphen and Pentoxyverine (also known as Carbetapentane).[4][5] Caramiphen is an anticholinergic agent that has been used in the management of Parkinson's disease.[4] Pentoxyverine is a non-opioid, centrally acting antitussive (cough suppressant) that also exhibits antimuscarinic, anticonvulsant, and local anesthetic properties.[6] It is an active ingredient in some over-the-counter cough suppressants.[6]

The synthesis of these drugs typically involves the esterification of this compound with the appropriate amino alcohol. For instance, Pentoxyverine is the 2-[2-(diethylamino)ethoxy]ethyl ester of this compound.[6]

Derivatives and Their Biological Activities

The structural scaffold of this compound has been utilized to develop a variety of derivatives with a wide range of biological activities. These derivatives are often synthesized to enhance potency, selectivity, and pharmacokinetic properties.

Sigma-1 Receptor Ligands

A series of analogs of Carbetapentane have been synthesized and evaluated for their binding to sigma-1 and sigma-2 receptors.[7] These studies aimed to separate the sigma receptor activity from the muscarinic receptor interactions observed with Carbetapentane.[7] Several of these novel compounds were found to be potent and selective sigma-1 ligands, which are being investigated as potential antitussive, anticonvulsant, and anti-ischemic agents.[7]

Isoxazole (B147169) and Isoxazoline (B3343090) Derivatives

This compound is also used to prepare precursors for the solid-phase synthesis of isoxazole and isoxazoline derivatives.[1] These heterocyclic compounds are important building blocks in pharmaceutical development and have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1]

Phenylcyclopropane Carboxamide Derivatives

While structurally different, the related 1-phenylcyclopropane carboxamide derivatives also exhibit a wide range of pharmacological activities, such as anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial activities.[8] This highlights the general importance of the phenylcycloalkane carboxylic acid motif in medicinal chemistry.

The following diagram illustrates the logical relationship from the core precursor to its various applications.

Caption: Applications of this compound.

Quantitative Data

The following table summarizes some of the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₂ | [9] |

| Molecular Weight | 190.24 g/mol | [9] |

| CAS Number | 77-55-4 | [9] |

| Melting Point | 159-161 °C | [1] |

| Boiling Point | 285.75 °C (estimate) | [1] |

| Flash Point | 157.1 °C | [1] |

| Appearance | Cream to gray-brown powder | [1] |

Experimental Protocols

Synthesis of 1-Phenylcyclopentanecarbonitrile via Phase Transfer Catalysis [2]

-

A mixture of phenylacetonitrile (11.7 g, 0.1 mol), 1,4-dibromobutane (21.6 g, 0.1 mol), 50% aqueous sodium hydroxide (B78521) solution (40 mL), and benzyltriethylammonium chloride (1.14 g, 5 mmol) in benzene (B151609) (50 mL) is prepared.

-

The mixture is stirred vigorously at 40-45°C for 2 hours.

-

After cooling to room temperature, the organic layer is separated.

-

The organic layer is then washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is distilled under vacuum to yield 1-phenylcyclopentanecarbonitrile.

Hydrolysis of 1-Phenylcyclopentanecarbonitrile [2]

-

The 1-phenylcyclopentanecarbonitrile (17.1 g, 0.1 mol) is heated with a mixture of concentrated sulfuric acid (25 mL), glacial acetic acid (25 mL), and water (25 mL) at reflux for 4 hours.

-

The reaction mixture is then cooled and poured into ice water.

-

The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol (B145695) to yield this compound.

Conclusion

This compound is a fundamentally important precursor in medicinal chemistry. Its straightforward synthesis and versatile chemical nature allow for its incorporation into a diverse range of molecules with significant therapeutic potential. From established drugs like Pentoxyverine to novel selective sigma-1 receptor ligands and various heterocyclic compounds, this precursor continues to be a valuable tool for drug discovery and development professionals. The exploration of new derivatives based on this scaffold holds ongoing promise for the identification of novel therapeutic agents.

References

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

- 4. 1-Phenyl-1-cyclopentanecarboxylic acid [sarex.com]

- 5. CN105622384A - Synthesizing method of pentoxyverine drug intermediate this compound - Google Patents [patents.google.com]

- 6. Carbetapentane | C20H31NO3 | CID 2562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C12H14O2 | CID 66167 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Anticholinergic Potential of 1-Phenylcyclopentanecarboxylic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anticholinergic properties of 1-phenylcyclopentanecarboxylic acid esters, a class of compounds with significant therapeutic potential. By delving into their interactions with muscarinic acetylcholine (B1216132) receptors, this document provides a comprehensive resource for researchers and drug development professionals. This guide summarizes quantitative binding and functional data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts: Muscarinic Antagonism

Anticholinergic agents exert their effects by competitively inhibiting the binding of the neurotransmitter acetylcholine to its receptors. Within the parasympathetic nervous system, muscarinic receptors are the primary targets. These G protein-coupled receptors are classified into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways. Esters of this compound represent a key structural motif in the design of muscarinic antagonists.

Quantitative Analysis of Receptor Affinity and Functional Antagonism

The anticholinergic activity of this compound esters is quantified through receptor binding assays and functional bioassays. Receptor binding assays determine the affinity of a compound for specific muscarinic receptor subtypes, typically expressed as the inhibitor constant (Kᵢ). Functional assays, such as isolated tissue experiments, measure the ability of a compound to inhibit acetylcholine-induced contractions, with the potency often expressed as the pA₂ value.

Muscarinic Receptor Binding Affinities (Kᵢ)

The following table summarizes the binding affinities of representative this compound esters for M1, M2, and M3 muscarinic receptor subtypes. Lower Kᵢ values indicate higher binding affinity.

| Compound | M1 Kᵢ (nM) | M2 Kᵢ (nM) | M3 Kᵢ (nM) | M1/M2 Selectivity | M1/M3 Selectivity | Reference |

| Caramiphen | 1.2 | 32.4 | 7.2 | 27 | 6 | [1] |

| p-Iodo-caramiphen | 2.1 | 124 | 8.4 | 59 | 4 | [1] |

| p-Nitro-caramiphen | 5.5 | 390.5 | 55 | 71 | 10 | [1] |

| Carbetapentane | Antagonist | - | - | - | - | [2] |

Note: Carbetapentane (Pentoxyverine) is also a known sigma-1 receptor agonist with a Kᵢ of 41 nM.[3][4]

Functional Antagonism (pA₂) in Isolated Guinea Pig Ileum

The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the functional potency of a competitive antagonist.

| Compound | pA₂ Value | Reference |

| Dicyclomine | 8.92 ± 0.237 | [1] |

Key Experimental Methodologies

The characterization of anticholinergic properties relies on robust and reproducible experimental protocols. Below are detailed methodologies for radioligand binding assays and isolated organ bath experiments.

Radioligand Binding Assay for Muscarinic Receptors

This method is employed to determine the binding affinity (Kᵢ) of test compounds for different muscarinic receptor subtypes.

1. Membrane Preparation:

-

Tissue source (e.g., rat brain cortex for M1, heart for M2, submaxillary gland for M3) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of a specific radioligand (e.g., [³H]-Pirenzepine for M1, [³H]-(-)-Quinuclidinyl benzilate for M2, [³H]-N-methylscopolamine for M3).

-

Increasing concentrations of the unlabeled test compound (this compound ester).

-

The prepared cell membranes.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled universal muscarinic antagonist (e.g., atropine).

-

The mixture is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Isolated Guinea Pig Ileum Assay for Functional Antagonism (pA₂ Determination)

This ex vivo method assesses the functional potency of an anticholinergic compound by measuring its ability to antagonize acetylcholine-induced smooth muscle contraction.[1][5]

1. Tissue Preparation:

-

A segment of the terminal ileum is isolated from a guinea pig and placed in a bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.

-

The ileum segment is mounted under a resting tension (e.g., 1 g) and allowed to equilibrate.

2. Cumulative Concentration-Response Curve for Acetylcholine:

-

Acetylcholine is added to the organ bath in a cumulative manner, and the resulting isometric contractions are recorded using a force transducer.

-

This establishes a baseline concentration-response curve for the agonist.

3. Antagonist Incubation and Shifted Concentration-Response Curve:

-

The tissue is washed to remove the acetylcholine.

-

A fixed concentration of the antagonist (this compound ester) is added to the bath and allowed to incubate for a specific period.

-

A second cumulative concentration-response curve for acetylcholine is then generated in the presence of the antagonist.

-

This procedure is repeated with increasing concentrations of the antagonist.

4. Data Analysis (Schild Plot):

-

The dose ratio (the ratio of the EC₅₀ of acetylcholine in the presence and absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

-

For a competitive antagonist, the slope of the Schild plot should be close to 1.

-

The pA₂ value is determined as the x-intercept of the Schild regression line.

Visualizing the Mechanisms and Workflows